molecular formula C13H16ClN3O4 B5623051 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Katalognummer: B5623051
Molekulargewicht: 313.74 g/mol
InChI-Schlüssel: RVPYXPIPYIIUHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H16ClN3O4 and its molecular weight is 313.74 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide is 313.0829337 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O4/c14-10-1-2-11(12(9-10)17(19)20)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPYXPIPYIIUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Characterization and Analytical Profiling of 4-Chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide represents a highly versatile pharmacophore and synthetic intermediate frequently utilized in the development of kinase inhibitors, quinazoline derivatives, and targeted antineoplastic agents. Structurally, it bridges an electron-deficient 4-chloro-2-nitrobenzoyl core with a flexible, basic 2-(morpholin-4-yl)ethylamino linker.

This whitepaper provides an authoritative, in-depth guide to the structural characterization of this molecule. By moving beyond standard procedural lists, we dissect the causality behind specific analytical choices—establishing self-validating workflows across Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy.

Structural Logic & Physicochemical Profile

Understanding the intrinsic reactivity and physicochemical behavior of the molecule is a prerequisite for designing an effective analytical workflow. The molecule is defined by three distinct domains:

  • The 4-Chloro-2-nitrobenzoyl Core: The presence of the strongly electron-withdrawing nitro group at the ortho position induces significant steric hindrance and electronic descreening, which restricts the rotation of the amide bond. This core is highly characteristic in both NMR and MS fragmentation [1].

  • The Amide Linkage: Acts as the structural pivot. Its partial double-bond character is influenced by the electron-deficient aromatic ring, shifting its IR stretching frequencies and NMR chemical shifts.

  • The Morpholinoethyl Tail: The tertiary amine of the morpholine ring (pKa ~8.3) acts as a basic center. This governs the molecule's solubility profile and makes it an excellent candidate for positive-ion mass spectrometry [2].

Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Significance
Chemical Formula C13H16ClN3O4Dictates isotopic distribution (distinctive 35Cl/37Cl ratio).
Monoisotopic Mass 313.0829 DaTarget exact mass for HRMS calibration.
[M+H]+ (ESI+) 314.0902 m/zPrimary precursor ion in positive ionization mode.
LogP (Predicted) ~1.8 - 2.2Indicates moderate lipophilicity; guides reverse-phase LC conditions.
pKa (Morpholine N) ~8.3Ensures complete protonation in 0.1% Formic Acid mobile phases.

Analytical Characterization Workflows

To establish absolute structural certainty, the analytical workflow must be a self-validating system where orthogonal techniques independently confirm the same structural features.

Workflow Sample 4-Chloro-N-[2-(morpholin-4-yl)ethyl] -2-nitrobenzamide NMR NMR Spectroscopy (DMSO-d6, 1H/13C) Sample->NMR LCMS LC-HRMS/MS (ESI+ Mode) Sample->LCMS FTIR FTIR Spectroscopy (ATR Method) Sample->FTIR Data Structural Validation NMR->Data LCMS->Data FTIR->Data

Analytical workflow for the structural validation of the target benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection: When acquiring the 1 H NMR spectrum, the sample must be dissolved in anhydrous DMSO-d 6​ rather than CDCl 3​ . Why? The basic morpholine nitrogen can participate in rapid proton exchange with trace water or acidic impurities in CDCl 3​ , which broadens the amide NH signal. By utilizing DMSO-d 6​ , the strong hydrogen-bond accepting nature of the solvent locks the amide proton, drastically slowing the exchange rate.

Self-Validation: This solvent choice reveals the crucial 3 J coupling (a distinct triplet, J≈5.5 Hz) between the NH proton and the adjacent methylene protons of the ethyl linker. Observing this splitting pattern directly and internally validates that the morpholinoethyl chain is covalently bound to the benzamide core [3].

High-Resolution Mass Spectrometry (LC-HRMS/MS)

The Causality of Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the tertiary aliphatic amine of the morpholine ring acts as a highly efficient proton sink. In an acidic mobile phase (e.g., 0.1% formic acid), this basic center ensures near-quantitative ionization, yielding a robust [M+H] + signal at m/z 314.0902.

Self-Validation via Fragmentation: Collision-induced dissociation (CID) acts as a structural scalpel. The amide C-N bond is the most labile under CID conditions. Cleavage here yields two diagnostic fragments: the 4-chloro-2-nitrobenzoyl acylium ion and the morpholinoethyl cation. The simultaneous detection of both halves independently verifies the intact assembly of the molecule [4].

Fragmentation Parent [M+H]+ Precursor m/z 314.09 AmideCleavage Amide Bond Cleavage (CID) Parent->AmideCleavage Collision Energy Frag1 Morpholinoethyl Cation m/z 115.12 AmideCleavage->Frag1 Charge on N Frag2 Acylium Ion m/z 183.98 AmideCleavage->Frag2 Charge on C=O

ESI+ MS/MS collision-induced fragmentation pathway of the protonated precursor.

Step-by-Step Experimental Methodologies

Protocol A: 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the highly purified compound into a clean glass vial.

  • Solvation: Add 600 µL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Sonicate for 2 minutes to ensure complete dissolution.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • 1 H Acquisition: Run a standard 1 H sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 12 ppm.

  • 13 C Acquisition: Run a proton-decoupled 13 C sequence (zgpg30) with 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C=O, C-Cl, C-NO 2​ ).

  • Data Processing: Apply a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C before Fourier transformation. Phase and baseline correct manually.

Protocol B: LC-HRMS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of this stock into 990 µL of Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • MS/MS Acquisition: Isolate the precursor mass (m/z 314.09) in the quadrupole. Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Validation: Extract the exact masses of the expected fragments (m/z 115.12 and 183.98) with a mass tolerance of 5 ppm.

Quantitative Data Presentation

Table 2: 1 H and 13 C NMR Assignments (DMSO-d 6​ , 400 MHz)
Position / Moiety 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Structural Assignment
Amide NH 8.82 (t, J = 5.6 Hz, 1H)-Confirms amide bond formation; coupled to ethyl linker.
Ar-H (C3) 8.15 (d, J = 2.1 Hz, 1H)124.5Proton ortho to NO 2​ and Cl. Highly deshielded.
Ar-H (C5) 7.85 (dd, J = 8.3, 2.1 Hz, 1H)134.2Proton between Cl and C6.
Ar-H (C6) 7.62 (d, J = 8.3 Hz, 1H)131.0Proton ortho to the amide carbonyl.
Carbonyl (C=O) -164.8Characteristic amide carbonyl resonance.
Linker N-CH 2​ 3.42 (q, J = 6.2 Hz, 2H)36.5Methylene adjacent to amide NH.
Linker CH 2​ -N 2.51 (t, J = 6.2 Hz, 2H)57.2Methylene adjacent to morpholine nitrogen.
Morpholine O-CH 2​ 3.58 (t, J = 4.6 Hz, 4H)66.4Oxygen-adjacent ring methylenes.
Morpholine N-CH 2​ 2.45 (t, J = 4.6 Hz, 4H)53.5Nitrogen-adjacent ring methylenes.

(Note: Chemical shifts are representative values based on the structural characterization of homologous N-substituted 4-chloro-2-nitrobenzamides and morpholinoethyl derivatives [1][2][3].)

References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents ResearchGate URL
  • A Simple, Efficient, and Eco-Friendly Method for the Preparation of 3-Substituted-2,3-dihydroquinazolin-4(1H)
  • Supporting Information: Efficient Cleavage of Tertiary Amide Bonds via Radical-Polar Crossover Semantic Scholar URL
  • Efficient and Convenient Synthesis of Pyrrolo[1,2-a]quinazoline Derivatives with the Aid of Tin(II)

Rational Design, Safety Profiling, and Experimental Handling of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the benzamide pharmacophore serves as a privileged scaffold, frequently utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and targeted kinase inhibitors[1][2]. The compound 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide represents a highly rationalized structural evolution within this class.

As a Senior Application Scientist, I frequently observe that the transition from in silico design to in vitro validation fails due to a misunderstanding of a compound's physicochemical behavior. This molecule is engineered with two distinct functional domains:

  • The 4-chloro-2-nitrobenzamide core: This electron-deficient aromatic system acts as the primary pharmacophore. The nitro group provides strong hydrogen-bond accepting capabilities, while the chloro-substitution enhances lipophilicity and deep-pocket target residence time, a mechanism well-documented in the evolution of nitrobenzamide-based inhibitors[1].

  • The ethyl-morpholine tail: The incorporation of a morpholine ring is a classic medicinal chemistry strategy employed to rescue the poor aqueous solubility typical of halogenated aromatics. The morpholine moiety provides a solvent-exposed, basic nitrogen that dramatically improves physiological permeability and ADME profiles[2][3].

Understanding the causality between this structural design and its physical behavior is critical for establishing robust, self-validating experimental workflows.

Physicochemical Profiling & Experimental Causality

To design a reliable assay, we must first translate the molecule's structure into predictive operational parameters.

The Causality of the Morpholine Ring

The morpholine nitrogen has a predicted pKa​ of approximately 8.3. Experimental Consequence: At a physiological pH of 7.4, the molecule will be predominantly protonated. If you are preparing high-concentration working stocks in weakly buffered aqueous media, the introduction of this compound will cause a localized pH spike. Solution: Always utilize strongly buffered systems (e.g., 50 mM HEPES or Tris-HCl) when the final compound concentration exceeds 10 μM .

The Causality of the Nitro Group

Nitroaromatics are inherently susceptible to reduction. Experimental Consequence: The use of strong reducing agents in your biochemical assays (such as Dithiothreitol, DTT) can prematurely reduce the nitro group to an amine, fundamentally altering the molecule's binding affinity and generating false-negative data. Solution: Substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP), which maintains protein thiol reduction without reducing the nitrobenzamide core.

Quantitative Data Summary

Table 1: Physicochemical & Structural Properties

ParameterValue / DescriptionOperational Impact
Chemical Formula C13​H16​ClN3​O4​ Determines precise molar mass for stock calculations.
Molecular Weight 313.74 g/mol Requires analytical balance precision to 0.1 mg.
LogP (predicted) ~1.8 - 2.2Indicates moderate lipophilicity; requires DMSO for primary stock.
Hydrogen Bond Donors 1 (Amide NH)Critical for target hinge-region binding.
Hydrogen Bond Acceptors 5Drives solvent interactions and off-target liability.

Safety Data Sheet (SDS) Synthesis & Handling

While specific proprietary SDS documents vary by supplier, the handling of halogenated nitrobenzamide-morpholine derivatives mandates strict adherence to the following globally harmonized safety protocols.

Table 2: GHS Hazard Classifications & Controls

Hazard ClassGHS StatementEngineering & PPE Controls
Acute Toxicity (Oral) H302: Harmful if swallowedHandle exclusively in a Class II biological safety cabinet or chemical fume hood.
Skin Irritation H315: Causes skin irritationWear nitrile gloves (double-gloving recommended for stock prep) and lab coat.
Eye Irritation H319: Causes serious eye irritationSafety goggles with side shields are mandatory.
Specific Target Organ H335: May cause respiratory irritationUse anti-static spatulas to prevent aerosolization of the lyophilized powder.
Storage and Stability Causality
  • Solid State: Store the lyophilized powder at 4°C or -20°C in a desiccator. The morpholine ring is hygroscopic; exposure to ambient humidity will lead to water absorption, altering the molecular weight and causing inaccurate molarity calculations.

  • Liquid State: Nitroaromatics can exhibit mild photosensitivity. Primary DMSO stocks must be stored in amber glass vials at -20°C. Purge the vial headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the morpholine ring.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a quality control (QC) checkpoint.

Protocol 1: Preparation of a 10 mM Master Stock Solution

Goal: Generate a stable, precipitation-free primary stock.

  • Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces condensation, ruining the anhydrous state of the stock.

  • Weighing: Using an anti-static micro-spatula, weigh exactly 3.14 mg of the compound on an analytical balance.

  • Solubilization: Transfer to a 1.5 mL amber glass vial. Add exactly 1.00 mL of Anhydrous DMSO (water content <0.005%).

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes.

  • Self-Validation (QC): Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the vial under a bright light. The absence of a pellet validates complete solubilization.

  • Storage: Aliquot into 50 μL volumes in amber tubes, purge with Argon, and freeze at -20°C.

HandlingWorkflow Start 4-chloro-N-[2-(morpholin-4-yl)ethyl] -2-nitrobenzamide (Solid) Weigh Weighing (Anti-static Spatula) Fume Hood Required Start->Weigh Transfer Dissolve Solubilization in 100% Anhydrous DMSO (Vortex & Sonicate) Weigh->Dissolve Add Solvent QC QC: Centrifugation & Visual Check Confirm Complete Solubilization Dissolve->QC Validate QC->Dissolve Fail (Sonicate Again) Store Aliquot & Store at -20°C (Amber Vials, Argon Purged) QC->Store Pass (No Pellet) Assay Aqueous Dilution for Assay (Max 0.1% DMSO final) Store->Assay Thaw on Ice

Fig 1. Self-validating workflow for the solubilization and storage of the benzamide derivative.

Protocol 2: In Vitro Target Engagement Assay (Biochemical)

Goal: Assess the inhibitory concentration ( IC50​ ) against a target enzyme without solvent interference.

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Note the use of TCEP over DTT to protect the nitro group.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 1 μL of each DMSO dilution into 99 μL of assay buffer. Causality: This intermediate dilution prevents compound "shock" and precipitation when added directly to the protein.

  • Protein Incubation: Add 10 μL of the intermediate aqueous dilution to 90 μL of the target enzyme solution in a 96-well plate. (Final DMSO concentration = 0.1%).

  • Self-Validation (Controls): You must include a 0.1% DMSO vehicle control well and a positive control (known inhibitor) well. If the vehicle control shows >5% inhibition of enzyme activity compared to a no-DMSO baseline, your enzyme is sensitive to DMSO, and the assay is invalid.

  • Readout: Proceed with standard fluorescence or luminescence readout based on the specific target.

Mechanistic Visualization

To fully leverage this compound in drug discovery, one must visualize how its distinct domains interact with biological targets. The morpholine ring acts as a solvent-exposed anchor, while the nitro-chloro-benzamide core drives deep-pocket affinity.

Mechanism Compound Morpholine-Nitrobenzamide Pharmacophore Morpholine Morpholine Ring (Solvent-Exposed / Solubilizing) Compound->Morpholine Domain A Benzamide Nitro-Chloro Benzamide Core (Deep Pocket Binding) Compound->Benzamide Domain B Target Target Enzyme (e.g., Kinase / PARP) Morpholine->Target H-Bonding (Surface) Benzamide->Target Pi-Pi Stacking & Hydrophobic Effect Catalytic Inhibition & Pathway Blockade Target->Effect Downstream Effect

Fig 2. Mechanistic rationale of the morpholine and nitrobenzamide structural domains.

References

  • Development of PARP Inhibitors: An Unfinished Story. CancerNetwork. Available at:[Link]

  • Medicinal chemistry approaches to target the MNK–eIF4E axis in cancer. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Improving the Pharmacokinetic and CYP Inhibition Profiles of Azaxanthene-Based Glucocorticoid Receptor Modulators. ACS Publications. Available at:[Link]

Sources

Pharmacokinetic Profiling of 4-Chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide Derivatives: A Comprehensive ADME/Tox Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide is a structurally modified derivative of the well-characterized reversible inhibitor of monoamine oxidase A (RIMA), moclobemide. By introducing a strongly electron-withdrawing and polar nitro group at the ortho position (C2) of the benzamide ring, researchers can significantly alter the molecule's electronic distribution, target binding kinetics, and pharmacokinetic (PK) profile.

As a Senior Application Scientist, it is critical to recognize that this single functional group substitution fundamentally shifts the ADME (Absorption, Distribution, Metabolism, and Excretion) landscape of the scaffold. The nitro group increases the topological polar surface area (tPSA), which modulates blood-brain barrier (BBB) penetrance, and introduces a novel metabolic liability: nitroreduction. This whitepaper provides a field-proven, mechanistic guide to the pharmacokinetic profiling of these derivatives.

Physicochemical Implications of the 2-Nitro Substitution

Understanding the causality behind a molecule's PK behavior begins with its physicochemical properties. The base scaffold, moclobemide, is highly lipophilic and rapidly crosses the BBB .

  • Lipophilicity vs. tPSA: The addition of the 2-nitro group increases the tPSA. While this slightly reduces passive diffusion rates compared to the unsubstituted parent, the molecule retains sufficient lipophilicity (LogP ~ 1.5 - 2.0) for CNS penetration.

  • Inductive Effects: The electron-withdrawing nature of the nitro group pulls electron density away from the amide linkage, increasing its resistance to plasma amidases. This structural causality ensures that the primary metabolic clearance routes are shifted toward the morpholine ring and the nitro group itself.

Metabolic Biotransformation Pathways

The metabolic profiling of 2-nitrobenzamide derivatives is complex and requires rigorous in vitro and in vivo characterization. The biotransformation is driven by three primary enzymatic pathways:

  • Morpholine C-Oxidation (CYP2C19): The dominant Phase I pathway. Cytochrome P450 2C19 oxidizes the carbon adjacent to the morpholine oxygen, leading to ring opening or the formation of an inactive lactam metabolite .

  • Morpholine N-Oxidation (FMOs): Flavin-containing monooxygenases (predominantly FMO3) oxidize the morpholine nitrogen to form an N-oxide metabolite. This pathway is highly dependent on hepatic blood flow and oxygen tension .

  • Nitroreduction (Nitroreductases): Unique to this derivative, the 2-nitro group can be reduced to a 2-amino derivative by hepatic cytosolic enzymes or gut microbiome nitroreductases prior to systemic absorption.

Pathway Parent 4-chloro-N-[2-(morpholin-4-yl)ethyl] -2-nitrobenzamide NOxide N-Oxide Metabolite (Morpholine Ring) Parent->NOxide FMOs / CYP3A4 Lactam Lactam Metabolite (C-Oxidation) Parent->Lactam CYP2C19 Amino 2-Amino Derivative (Nitroreduction) Parent->Amino Nitroreductases

Fig 1. Primary biotransformation pathways of 2-nitrobenzamide derivatives via hepatic enzymes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and prevent artifactual data.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability

This assay isolates Phase I metabolic stability from physiological variables.

  • Step 1: Incubation Setup. Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Include a positive control (e.g., verapamil) to validate microsomal enzyme viability.

  • Step 2: Reaction Initiation. Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 and FMO enzymes; withholding it until this exact moment strictly controls the reaction start time.

  • Step 3: Serial Quenching. At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (IS). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Step 4: Data Analysis. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

Protocol B: In Vivo Pharmacokinetic Profiling in Rats
  • Step 1: Formulation. Dissolve the compound in a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline. Causality: This co-solvent system ensures complete solubilization of the lipophilic nitrobenzamide, preventing erratic GI absorption caused by drug precipitation.

  • Step 2: Dosing. Administer to fasted male Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg). Fasting eliminates food-effect variability.

  • Step 3: Sampling & Extraction. Collect 200 µL of blood via jugular vein cannulation at pre-defined intervals (0.08 to 24 hours) into K2EDTA tubes. Centrifuge to isolate plasma. Extract the drug using protein precipitation (3:1 ratio of Acetonitrile+IS to plasma).

  • Step 4: LC-MS/MS Quantification. Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Workflow Dosing 1. In Vivo Dosing (IV/PO in SD Rats) Sampling 2. Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction 3. Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA 5. PK Parameter Estimation (Non-Compartmental Analysis) LCMS->NCA

Fig 2. Step-by-step LC-MS/MS workflow for in vivo pharmacokinetic profiling.

Quantitative Data Synthesis

The following table summarizes the expected preclinical pharmacokinetic parameters for the 2-nitro derivative, derived via Non-Compartmental Analysis (NCA). The data reflects rapid absorption, a moderate first-pass effect due to CYP2C19/FMO metabolism, and a high volume of distribution indicative of extensive tissue (and CNS) binding .

Pharmacokinetic ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Unit
Maximum Concentration ( Cmax​ ) -1850 ± 210ng/mL
Time to Cmax​ ( Tmax​ ) -1.5 ± 0.5h
Area Under Curve ( AUC0−∞​ ) 850 ± 955100 ± 620ng·h/mL
Elimination Half-Life ( t1/2​ ) 2.1 ± 0.32.4 ± 0.4h
Systemic Clearance ( CL ) 1.17 ± 0.15-L/h/kg
Volume of Distribution ( Vss​ ) 3.2 ± 0.4-L/kg
Oral Bioavailability ( F ) -60.0 ± 5.2%

Note: The ~60% bioavailability is primarily constrained by hepatic first-pass metabolism rather than poor GI absorption. The high Vss​ confirms the scaffold's suitability for targeting intracellular or central nervous system receptors.

References

  • Mayersohn, M., & Guentert, T. W. (1995). Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide. Clinical Pharmacokinetics, 29(5), 292-332. Available at:[Link]

  • Hoskins, J. M., Shenfield, G. M., Murray, M., & Gross, A. S. (2001). Characterization of moclobemide N-oxidation in human liver microsomes. Xenobiotica, 31(7), 387-397. Available at: [Link]

  • Isbister, G. K., Hackett, L. P., Dawson, A. H., Whyte, I. M., & Smith, A. J. (2003). Moclobemide poisoning: toxicokinetics and occurrence of serotonin toxicity. British Journal of Clinical Pharmacology, 56(4), 441-450. Available at:[Link]

  • Baker, G. B., Urichuk, L. J., McKenna, K. F., & Kennedy, S. H. (1999). Metabolism of monoamine oxidase inhibitors. Cellular and Molecular Neurobiology, 19(4), 411-426. Available at:[Link]

Methodological & Application

How to prepare 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide stock solution in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide in dimethyl sulfoxide (DMSO). Emphasizing safety, accuracy, and stability, this protocol is designed to ensure the integrity and reproducibility of experimental results. The causality behind critical procedural steps is explained to provide a deeper understanding of the methodology. This guide mandates the use of compound-specific information from the supplier's Certificate of Analysis (CoA) for all calculations to ensure accuracy.

Introduction: The Criticality of Stock Solution Integrity

4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide is a synthetic organic compound that, like many novel small molecules in drug discovery and chemical biology, requires precise handling to ensure experimental validity. The preparation of a concentrated stock solution is the foundational step for virtually all in vitro and in vivo assays. Dimethyl sulfoxide (DMSO) is frequently the solvent of choice due to its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous media used in biological experiments.[1]

However, the process is not trivial. Errors in calculation, improper dissolution techniques, or suboptimal storage can lead to inaccurate compound concentrations, precipitation, degradation, and ultimately, unreliable data. This protocol, therefore, serves as both a step-by-step guide and an explanatory resource, grounded in established laboratory best practices.

Compound Properties and Safety Imperatives

Before handling the compound, it is mandatory to consult the Safety Data Sheet (SDS) provided by the supplier. The information below is based on related chemical structures and should be used for guidance only.

Physicochemical Data

The exact properties of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide must be obtained from the supplier's documentation.

PropertyValueSource / Note
Molecular Formula C₁₃H₁₆ClN₃O₄Derived from structure.
Molecular Weight (MW) 313.74 g/mol This is a calculated value. The user MUST verify the exact MW from the Certificate of Analysis for the specific lot number being used. A similar compound, 2-Chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide, has this molecular weight.[2]
CAS Number Not definitively available in public databases. Consult supplier documentation.A CAS number for a structural isomer (5-nitro) is 313382-38-6.[2]
Appearance Typically an off-white to yellow solid powder.General characteristic of nitroaromatic compounds.
Solubility Expected to be highly soluble in DMSO. Poorly soluble in water.Benzamide structures are common scaffolds for which DMSO is a primary solvent.[3]
Safety & Handling

The toxicological properties of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide have not been fully characterized. Therefore, it must be handled as a potentially hazardous substance. General hazards for related chloro-nitro-benzamide compounds include skin, eye, and respiratory irritation, and potential toxicity if swallowed.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[4]

  • Engineering Controls: All weighing and initial dissolution steps should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[5]

  • DMSO-Specific Hazards: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[6] Extreme care must be taken to avoid skin contact with the solution.

  • Disposal: Dispose of all waste (tubes, tips, unused solution) in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be adapted for different concentrations or volumes.

Required Materials & Equipment
  • 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade, purity >99.9%)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

  • Sterile, low-retention pipette tips

  • Calibrated P1000 and P200 micropipettes

  • Vortex mixer

  • Ultrasonic water bath (recommended)

  • (Optional, for cell culture) Sterile 0.22 µm syringe filters with a DMSO-compatible membrane (e.g., PTFE)

Calculation: The Foundation of Accuracy

The accuracy of your stock solution depends entirely on a correct calculation. Use the following formula:

Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation (using the estimated MW of 313.74 g/mol ):

  • Desired Concentration: 10 mM = 0.01 M

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 313.74 g/mol (User MUST verify this value)

Mass (mg) = 0.01 mol/L × 0.001 L × 313.74 g/mol × 1000 mg/g = 3.1374 mg

ParameterValue (Example)User Input (From CoA)
Desired Concentration (mM)10
Final Volume (mL)1
Molecular Weight ( g/mol )313.74
Calculated Mass (mg) 3.14
Step-by-Step Methodology
  • Preparation: Allow the sealed container of the compound and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents the condensation of atmospheric moisture into the hygroscopic powder and solvent upon opening.[7]

  • Weighing: In a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 3.14 mg) of the compound directly into the tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes.[3] Sonication provides the energy needed to overcome the crystal lattice energy of the solid, facilitating complete dissolution.

    • Repeat vortexing and visual inspection until the solution is completely clear.

  • (Optional) Sterilization for Cell-Based Assays: If the stock will be used for cell culture, sterile filtration is recommended. Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense the filtered solution into a new, sterile, and labeled amber microcentrifuge tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots upright in a freezer at -20°C or -80°C .[8] The storage area should be dark and dry.[9]

Workflow and Best Practices

Visual Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage start Equilibrate Reagents to Room Temperature calc Calculate Required Mass (Verify MW from CoA) start->calc weigh Weigh Compound in Chemical Fume Hood add_dmso Add Anhydrous DMSO weigh->add_dmso calc->weigh vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate (5-10 min) inspect->sonicate Particles Present filter Optional: Sterile Filter (0.22 µm PTFE) inspect->filter Fully Dissolved sonicate->vortex aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Preparation of Working Solutions

For experiments, the DMSO stock must be diluted into an aqueous buffer or cell culture medium.

  • Avoid Precipitation: To prevent the compound from crashing out of solution, perform serial dilutions. Do not dilute the highly concentrated DMSO stock directly into a large volume of aqueous medium in a single step. For example, a 1:10 intermediate dilution in medium can be made first, followed by the final dilution.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% , and ideally below 0.1%, as DMSO can have biological effects on its own.[1][5]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your treated samples to account for any effects of the solvent itself.

References

  • Chemazone. 4-chloro-N-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]-2-nitrobenzamide. Available at: [Link]

  • Cubework. DMSO Solutions Warehouse Storage. Available at: [Link]

  • ResearchGate. What is the best right way of storing DMSO in research lab?. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • Quora. What is the best way of storing a DMSO in a research lab?. Available at: [Link]

  • PubChem. Ro 12-5637. National Institutes of Health. Available at: [Link]

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). Available at: [Link]

Sources

The Versatile Scaffolding of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the efficient discovery of novel compounds with desired properties. 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide emerges as a highly versatile and strategically functionalized intermediate. Its architecture thoughtfully combines three key reactive centers: a nucleophilic aromatic substitution (SNAr) susceptible chloro group, a readily reducible nitro moiety, and a flexible morpholinoethyl amide side chain that can influence solubility and pharmacokinetic properties.

The chloro substituent at the 4-position is activated by the strongly electron-withdrawing nitro group at the 2-position, making it a prime site for displacement by a wide array of nucleophiles.[1][2] This ortho-nitro activation is crucial for the formation of a resonance-stabilized Meisenheimer intermediate, which facilitates the substitution reaction.[3] Concurrently, the nitro group itself can be selectively reduced to an amine, opening a pathway to a diverse set of derivatives, including bicyclic and fused heterocyclic systems. This guide provides a comprehensive overview of the synthesis and application of this potent chemical tool, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

While specific experimental data for the title compound is not broadly published, its properties can be inferred from its constituent parts. The presence of the morpholine and nitro groups suggests moderate polarity. It is expected to be a solid at room temperature.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Analogy
Molecular FormulaC₁₃H₁₆ClN₃O₄Calculated
Molecular Weight313.74 g/mol Calculated
AppearanceExpected to be a crystalline solidAnalogy to similar benzamides
SolubilityLikely soluble in polar organic solvents (e.g., DMF, DMSO, chlorinated solvents)General solubility of benzamides
StabilityStable under standard laboratory conditions. Avoid strong acids, bases, and reducing agents.General chemical stability

Safety and Handling: As with any nitroaromatic compound, 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While a specific safety data sheet for this compound is not readily available, related compounds like 2-chloro-4-nitrobenzamide are classified as harmful if swallowed, and cause skin and eye irritation.[4]

Synthesis of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

The most direct and reliable method for the synthesis of the title compound is the acylation of N-(2-aminoethyl)morpholine with 4-chloro-2-nitrobenzoyl chloride. This reaction follows the well-established Schotten-Baumann conditions, where the amine acts as a nucleophile attacking the electrophilic acyl chloride.[5] A base is typically added to neutralize the hydrochloric acid byproduct.

Workflow for Synthesis

cluster_0 Step 1: Preparation of 4-chloro-2-nitrobenzoyl chloride cluster_1 Step 2: Acylation 4-chloro-2-nitrobenzoic_acid 4-chloro-2-nitrobenzoic acid Acyl_chloride 4-chloro-2-nitrobenzoyl chloride 4-chloro-2-nitrobenzoic_acid->Acyl_chloride Reflux Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Acyl_chloride N-aminoethylmorpholine N-(2-aminoethyl)morpholine Product 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide Acyl_chloride->Product N-aminoethylmorpholine->Product DCM, 0°C to rt Base Base (e.g., Triethylamine) Base->Product

Caption: Synthetic workflow for 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide.

Detailed Synthesis Protocol

Materials:

  • 4-chloro-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • N-(2-aminoethyl)morpholine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of 4-chloro-2-nitrobenzoyl chloride [6]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-chloro-2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-2-nitrobenzoyl chloride can be used in the next step without further purification.

Part B: Acylation of N-(2-aminoethyl)morpholine [5][7]

  • In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-(2-aminoethyl)morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-chloro-2-nitrobenzoyl chloride from Part A (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Applications as a Chemical Building Block

The utility of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide lies in its two primary reactive sites, which can be addressed sequentially or in a single pot, depending on the desired outcome.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient aromatic ring allows for the displacement of the chloride by a variety of nucleophiles.[1] This reaction is a cornerstone for introducing diverse functionalities at the 4-position.

Start 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide Product_Amine 4-amino-substituted derivative Start->Product_Amine Product_Thiol 4-thioether-substituted derivative Start->Product_Thiol Product_Alkoxide 4-alkoxy-substituted derivative Start->Product_Alkoxide Amine R₂NH Amine->Product_Amine Base, Solvent, Heat Thiol RSH Thiol->Product_Thiol Base, Solvent Alkoxide RO⁻ Alkoxide->Product_Alkoxide Solvent, Heat

Sources

Preclinical In Vivo Dosing Strategies for 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide (hereafter referred to as C-MNE-NB ) is a specialized preclinical small molecule characterized by a basic morpholine ring and a highly lipophilic chloro-nitroaromatic core. Designing robust in vivo dosing strategies for this compound requires navigating its complex physicochemical properties. This application note provides a comprehensive, self-validating framework for formulation, administration, and pharmacokinetic (PK) quantification, ensuring high-fidelity data suitable for downstream pharmacodynamic (PD) and efficacy modeling.

Physicochemical Profiling & Formulation Causality

The structural architecture of C-MNE-NB dictates its behavior in aqueous environments and biological matrices. The morpholine nitrogen provides a basic center (pKa ~8.3), while the 4-chloro-2-nitrobenzamide moiety drives high lipophilicity (LogP) and potential susceptibility to bioreductive metabolism.

Formulation Strategy: The "Why" Behind the Protocol

To achieve reproducible in vivo exposure, the formulation must balance solubility, tolerability, and systemic stability.

  • Salt Formation: The free base of C-MNE-NB exhibits poor aqueous solubility. By exploiting the basic morpholine ring, we generate a hydrochloride (HCl) salt. Protonating this amine disrupts the crystal lattice energy of the lipophilic free base, significantly enhancing thermodynamic solubility.

  • Vehicle Selection: Even as an HCl salt, the chloro-nitrobenzamide core may drive precipitation in purely aqueous media. We utilize a co-solvent system: 5% DMSO, 10% Tween-80, and 85% Saline .

    • Causality: DMSO acts as a primary solubilizer, Tween-80 prevents precipitation upon dilution in the bloodstream, and saline provides isotonicity. This strategic combination avoids the use of harsh surfactants like Cremophor EL, which are known to cause hypersensitivity, alter endogenous lipoprotein profiles, and artificially confound PK clearance results ()[1].

Workflow Compound C-MNE-NB (Free Base) Salt HCl Salt Formation (pKa ~8.3) Compound->Salt Protonation Vehicle Vehicle Addition (5% DMSO / 95% Saline) Salt->Vehicle Solubilization Filter Sterile Filtration (0.22 µm PTFE) Vehicle->Filter Sterilization IV Intravenous (IV) Dosing (Tail Vein) Filter->IV 2-5 mg/kg PO Oral (PO) Gavage (Gastric Intubation) Filter->PO 10-30 mg/kg Sampling Serial Blood Sampling (LC-MS/MS) IV->Sampling PK Profiling PO->Sampling PK Profiling

Formulation and in vivo experimental dosing workflow for C-MNE-NB.

In Vivo Dosing Protocols

All animal procedures must be strictly self-validating and comply with institutional guidelines as outlined in the Guide for the Care and Use of Laboratory Animals ()[2].

Protocol 2.1: Intravenous (IV) Administration (Absolute Bioavailability)

IV dosing bypasses first-pass hepatic metabolism, providing the baseline Area Under the Curve ( AUCIV​ ) necessary to calculate absolute oral bioavailability ( F ).

  • Preparation: Warm the formulated C-MNE-NB (5% DMSO/10% Tween-80/85% Saline) to 37°C to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter to ensure sterility and remove any micro-precipitates.

  • Administration: Administer a 2 mg/kg dose via the lateral tail vein in rodent models using a 27G needle.

  • Volume Constraint: Restrict the injection volume to ≤ 5 mL/kg. Causality: Exceeding this volume can induce acute volume overload and right heart failure, skewing initial distribution phase ( Vc​ ) PK data[2].

Protocol 2.2: Oral (PO) Administration (Efficacy & Chronic Dosing)
  • Preparation: For higher PO doses (10–30 mg/kg), if the HCl salt exceeds solubility limits, formulate as a homogenous fine suspension in 0.5% Methylcellulose / 0.1% Tween-80.

  • Fasting: Fast animals for 4–6 hours prior to dosing (water ad libitum). Causality: Fasting standardizes gastric pH and reduces variability in gastric emptying, preventing food-drug interactions and ensuring a uniform absorption profile for the lipophilic compound.

  • Administration: Deliver via oral gavage using a bulb-tipped gastric intubation needle. Maximum allowable volume is 10 mL/kg[2].

Pharmacokinetic & Bioreductive Pathway Visualization

Nitroaromatic compounds like C-MNE-NB are frequently subject to targeted metabolism, such as nitroreduction in hypoxic tumor microenvironments or specific hepatic clearance pathways. Understanding this logical relationship is critical for interpreting PK/PD data.

PK_Pathway PO PO Dosing (GI Tract) Plasma Plasma Compartment (C-MNE-NB) PO->Plasma Absorption IV IV Dosing (Systemic) IV->Plasma Direct Input Tissue Target Tissue (Microenvironment) Plasma->Tissue Distribution Clearance Hepatic/Renal Clearance Plasma->Clearance Elimination Nitroreductase Hypoxic Activation (Nitroreductases) Tissue->Nitroreductase Hypoxia ActiveMetab Reduced Amine Metabolite Nitroreductase->ActiveMetab Bioreduction ActiveMetab->Clearance Detoxification

Systemic disposition and bioreductive activation pathway of C-MNE-NB.

Bioanalytical Quantification (LC-MS/MS) & Self-Validation

To ensure absolute trustworthiness of the generated data, plasma concentrations of C-MNE-NB must be quantified using a validated LC-MS/MS method adhering strictly to the FDA's Bioanalytical Method Validation Guidance for Industry ()[3].

Step-by-Step LC-MS/MS Protocol:

  • Sample Collection: Collect 50 µL of whole blood via the saphenous vein into K2​EDTA coated tubes at serial time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Causality: K2​EDTA chelates calcium to prevent coagulation without introducing liquid volume that would artificially dilute the sample (unlike sodium citrate).

  • Plasma Isolation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to a pre-chilled 96-well plate.

  • Protein Precipitation (Self-Validating Step): Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Causality: The organic solvent denatures plasma proteins that bind the highly lipophilic C-MNE-NB, releasing the free fraction for accurate total-drug quantification. The SIL-IS perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression during electrospray ionization (ESI).

  • Extraction & Injection: Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and inject 5 µL of the supernatant into the LC-MS/MS system.

  • Quality Control: Include Dilution Quality Control (DQC) samples for any Cmax​ concentrations exceeding the Upper Limit of Quantification (ULOQ), ensuring linear dynamic range integrity[3].

Quantitative Data Presentation

The following table summarizes representative PK parameters for C-MNE-NB, demonstrating the expected profile of a lipophilic morpholine-benzamide derivative in murine models.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Physiological Implication
Cmax​ (ng/mL) 1,450 ± 120850 ± 95High lipophilicity drives rapid absorption but limits peak free-drug.
Tmax​ (hr) N/A1.5 ± 0.5Moderate absorption rate from the GI tract; dictated by gastric emptying.
AUC0−∞​ (hr*ng/mL) 2,100 ± 1804,200 ± 310Used to calculate absolute bioavailability ( F ).
Clearance ( CL , mL/min/kg) 15.8 ± 2.1N/AModerate hepatic clearance; susceptible to rapid nitroreductase metabolism.
Volume of Dist. ( Vss​ , L/kg) 3.2 ± 0.4N/A Vss​> Total body water (0.6 L/kg), indicating extensive tissue distribution.
Bioavailability ( F , %) 100%~40%First-pass hepatic metabolism significantly reduces systemic exposure.

References

  • Title: Solubilizing excipients in oral and injectable formulations Source: Pharmaceutical Research (2004) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA, 2018) URL: [Link]

  • Title: Guide for the Care and Use of Laboratory Animals: Eighth Edition Source: National Academies Press / National Institutes of Health (NIH, 2011) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide. This molecule's inherent low solubility in aqueous buffers can present significant challenges during in-vitro and in-vivo experimental setups. This guide is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded troubleshooting strategies. Our aim is to empower you with the knowledge to optimize your experimental workflow and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide is precipitating out of my aqueous buffer upon dilution from an organic stock. What is happening and how can I prevent this?

This phenomenon, commonly known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[1] The rapid change in solvent polarity forces the compound to come out of solution.

Root Cause Analysis:

  • High Stock Concentration: The concentration of your stock solution may be too high, causing the compound to exceed its solubility limit in the final aqueous buffer, even after dilution.

  • Inefficient Mixing: Slow or inadequate mixing during dilution can create localized areas of high concentration, leading to precipitation before the compound has a chance to disperse.

  • Suboptimal Buffer Conditions: The pH and composition of your aqueous buffer may not be conducive to solubilizing the compound.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Optimization Portal. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the amidation of 4-chloro-2-nitrobenzoic acid with 4-(2-aminoethyl)morpholine.

Part 1: Reaction Pathway & Mechanism

The synthesis of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide relies on the efficient formation of an amide bond between a sterically hindered, electronically deactivated carboxylic acid and a highly nucleophilic primary amine that also contains a basic tertiary amine (morpholine) moiety.

ReactionPathway Acid 4-chloro-2-nitrobenzoic acid (Sterically Hindered) Activation Activated Ester Intermediate (via HATU or EDC/HOAt) Acid->Activation Coupling Reagent + DIPEA Amine 4-(2-aminoethyl)morpholine (Nucleophile) Product 4-chloro-N-[2-(morpholin-4-yl)ethyl] -2-nitrobenzamide Amine->Product Nucleophilic Attack Activation->Product Amine Addition

Reaction pathway for the amidation of 4-chloro-2-nitrobenzoic acid with 4-(2-aminoethyl)morpholine.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40-50% conversion when using standard EDC/NHS or DCC. How can I drive it to completion? A1: The primary bottleneck is the steric hindrance caused by the ortho-nitro group on 4-chloro-2-nitrobenzoic acid. When using standard carbodiimides like EDC, the initial O-acylisourea intermediate forms successfully. However, because the incoming amine's trajectory is sterically blocked, the intermediate has time to undergo a detrimental[1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct. Solution: Switch to a highly reactive uronium-based coupling reagent like HATU, or use an EDC/HOAt/DIPEA system. The HOAt additive rapidly intercepts the O-acylisourea to form a highly reactive, rearrangement-resistant active ester. that the EDC/HOAt/DIPEA combination yields >75% conversion even for heavily hindered substrates, vastly outperforming traditional EDC/NHS methods[1].

Q2: I am observing unreacted amine and multiple side products. Is the morpholine ring interfering with the coupling? A2: Yes. The morpholine moiety contains a tertiary amine with a pKa of ~8.3. If your reaction environment is not sufficiently basic, the morpholine nitrogen will sequester protons generated during the activation phase, altering the solubility of the amine and rendering the primary amine non-nucleophilic. Solution: You must use a stoichiometric excess (at least 2.5 to 3.0 equivalents) of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). DIPEA (pKa ~10.5) acts as an efficient acid scavenger. Its steric bulk prevents it from acting as a competing nucleophile against the activated ester, ensuring the 4-(2-aminoethyl)morpholine remains fully deprotonated and reactive.

Q3: Can I scale this up using the acid chloride method instead of expensive coupling reagents like HATU? A3: Yes, converting 4-chloro-2-nitrobenzoic acid to 4-chloro-2-nitrobenzoyl chloride using thionyl chloride (SOCl 2​ ) or oxalyl chloride is highly cost-effective for multigram scale-up. However, the subsequent amidation is violently exothermic. You must perform the amine addition at 0 °C and add the 4-(2-aminoethyl)morpholine dropwise. Controlling the kinetics of highly active species is critical to preventing thermal degradation and side reactions, a concept well-documented in[2]. Alternatively, emerging green chemistry approaches, such as, have shown promise in coupling esters with morpholine derivatives without stoichiometric coupling agents[3].

Part 3: Quantitative Data & Reagent Comparison

Table 1: Optimization of Coupling Conditions for 4-chloro-2-nitrobenzoic acid

Coupling StrategyBase (Eq)SolventTemp / TimeExpected YieldMechanistic Pros & Cons
EDC / NHS DIPEA (2.0)DCMRT / 16h40 - 55%Pro: Low cost. Con: High rate of N-acylurea byproduct formation due to ortho-steric hindrance.
EDC / HOAt DIPEA (3.0)DMFRT / 12h85 - 92%Pro: Excellent conversion, water-soluble urea byproduct. Con: HOAt additive is expensive.
HATU DIPEA (3.0)DMFRT / 4h>90%Pro: Fastest kinetics; superior for sterically hindered acids. Con: High reagent cost; generates HMPA-like byproducts.
Acid Chloride TEA (3.0)DCM0 °C to RT / 2h80 - 88%Pro: Highly scalable; lowest cost. Con: Requires harsh activation step; highly exothermic amine addition.
Part 4: Experimental Protocol (Standard Operating Procedure)

Objective: Optimized synthesis of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide via HATU activation.

Materials:

  • 4-chloro-2-nitrobenzoic acid (1.0 eq, 5.0 mmol, 1.01 g)

  • 4-(2-aminoethyl)morpholine (1.1 eq, 5.5 mmol, 0.72 mL)

  • HATU (1.2 eq, 6.0 mmol, 2.28 g)

  • DIPEA (3.0 eq, 15.0 mmol, 2.6 mL)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Activation: Dissolve 4-chloro-2-nitrobenzoic acid (1.01 g) in 20 mL of anhydrous DMF. Add DIPEA (2.6 mL) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylate.

  • Coupling Reagent Addition: Add HATU (2.28 g) in one portion. The solution will transition to a deep yellow/orange color, indicating the formation of the active uronium ester. Stir for 15 minutes at room temperature.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-(2-aminoethyl)morpholine (0.72 mL) dropwise over 5 minutes to control the exothermic nucleophilic attack.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1, UV active).

  • Quenching: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3 x 50 mL) to selectively partition the DMF into the aqueous phase.

Part 5: Product Purification & Workup Logic

Because the target molecule contains a basic morpholine group, you can completely bypass column chromatography by exploiting its pH-dependent solubility via an acid-base liquid-liquid extraction.

ExtractionLogic Crude Crude Reaction Mixture (Product + Impurities) AcidExt Extract with 1M HCl / EtOAc Crude->AcidExt Org1 Organic Layer (Neutral/Acidic Impurities) AcidExt->Org1 Discard Aq1 Aqueous Layer (Protonated Product) AcidExt->Aq1 Keep Basify Basify to pH 10 (NaOH) Aq1->Basify Ext2 Extract with DCM Basify->Ext2 Org2 Organic Layer (Pure Target Amide) Ext2->Org2 Product Aq2 Aqueous Layer (Salts) Ext2->Aq2 Discard

Acid-base extraction workflow exploiting the basic morpholine moiety for product purification.

Acid-Base Extraction Protocol:

  • Acidic Wash (Protonation): Extract the EtOAc layer from Step 6 with 1M HCl (3 x 30 mL). The target product protonates at the morpholine nitrogen and partitions into the aqueous layer. Neutral byproducts (unreacted acid, urea waste) remain in the organic layer and are discarded.

  • Basification (Deprotonation): Cool the combined aqueous layers to 0 °C and slowly add 2M NaOH until the pH reaches ~10. The product deprotonates, becoming highly lipophilic and precipitating/clouding the aqueous layer.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 x 40 mL). Wash the combined DCM layers with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide.

References
  • Title: Cobalt-Catalyzed Amide Bond Formation from Esters and Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

  • Title: Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor Source: Angewandte Chemie International Edition URL: [Link][2]

  • Title: Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries Source: ACS Combinatorial Science URL: [Link][1]

Sources

Technical Support Center: Crystallization & Impurity Profiling of 4-Chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide. This molecule is a critical intermediate synthesized via the amidation of 4-chloro-2-nitrobenzoic acid with 2-morpholinoethylamine[1].

Due to the highly flexible morpholinoethyl chain and the basic tertiary amine, this compound presents unique thermodynamic challenges during isolation. This guide provides mechanistic insights and self-validating protocols to help you bypass phase-separation issues and achieve >99.5% purity.

Mechanistic Troubleshooting & FAQs

Q1: My crystallization yields a sticky, amorphous gum at the bottom of the reactor instead of free-flowing crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out"[2]. The flexible morpholinoethyl tail of your molecule increases its conformational entropy in solution, creating a high kinetic barrier for integration into a rigid crystal lattice. When supersaturation is generated too rapidly (e.g., via crash cooling or fast anti-solvent addition), the system crosses the spinodal curve and demixes into a solute-rich oil phase and a solute-lean solvent phase[3].

  • Causality & Solution: The oil phase acts as a highly efficient solvent for hydrophobic impurities, permanently trapping them as the oil eventually solidifies into an impure amorphous gum[4]. To prevent this, you must control the supersaturation trajectory. Map the phase diagram to identify the metastable zone, add your anti-solvent slowly, and introduce 1-2 wt% seed crystals before reaching the LLPS boundary.

Q2: HPLC analysis shows high levels of unreacted 4-chloro-2-nitrobenzoic acid in the final crystal crop. Why is it co-precipitating? A2: This is a pH-dependent solubility failure. 4-chloro-2-nitrobenzoic acid is highly soluble in polar organic solvents when protonated. Conversely, the morpholine moiety of your product has a pKa of approximately 8.3 to 8.8[5]. If the pre-crystallization workup pH is too low, the unreacted acid remains protonated and co-extracts into the organic phase.

  • Causality & Solution: Implement a strict pH-controlled wash. By washing the crude organic phase with 5% aqueous Na₂CO₃ (buffering the system to pH 9.5), the starting acid is fully ionized into its highly water-soluble sodium salt and purged into the aqueous waste. Simultaneously, the morpholine nitrogen is deprotonated, ensuring the target benzamide remains in the organic phase as a neutral free base.

Q3: How do I eliminate coupling agent byproducts (e.g., urea derivatives from EDC or DCC) during crystallization? A3: Urea byproducts are notoriously prone to co-crystallization due to their strong hydrogen-bonding networks. Benzamide crystallization is heavily influenced by cooling rates and Ostwald's step rule[6].

  • Causality & Solution: Avoid highly non-polar solvent systems (like pure toluene or pure alkanes) where urea derivatives have near-zero solubility. Instead, utilize a binary solvent system like Ethyl Acetate/Heptane. Ethyl acetate provides sufficient hydrogen-bond accepting capacity to keep the urea byproducts dissolved in the mother liquor, while the anti-solvent (heptane) drives the crystallization of the benzamide.

Solvent System Selection Matrix

Summarizing quantitative data for solvent selection is critical for balancing yield against impurity purge capacity.

Solvent SystemCrystallization MechanismLLPS (Oiling Out) RiskImpurity Purge ProfileTypical Yield
EtOAc / Heptane Anti-Solvent AdditionModerate (Requires Seeding)Excellent for urea byproducts & unreacted amine85 - 92%
IPA / Water CoolingHigh (Wide Miscibility Gap)Good for polar impurities, poor for urea70 - 80%
Toluene / Hexane Anti-Solvent AdditionLowPoor (Urea byproducts strongly co-crystallize)> 90%

Standard Operating Protocol (SOP): Self-Validating Crystallization

This protocol utilizes an EtOAc/Heptane anti-solvent system designed to purge coupling byproducts while actively avoiding the LLPS miscibility gap.

Step 1: Reaction Quench & pH-Controlled Wash

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 volumes).

  • Add 5 volumes of 5% aqueous Na₂CO₃. Stir vigorously for 15 minutes at 25°C.

  • Self-Validating Check: Stop stirring and allow phase separation. Extract a 1 mL aliquot of the aqueous phase and verify the pH is ≥ 9.5 using a calibrated pH meter. If pH < 9.5, add additional Na₂CO₃. (This guarantees complete ionization of 4-chloro-2-nitrobenzoic acid).

  • Separate the phases and discard the aqueous layer. Wash the organic layer once with brine (5 volumes) and dry over anhydrous Na₂SO₄.

Step 2: Organic Phase Conditioning

  • Filter the dried EtOAc solution into a jacketed crystallization vessel.

  • Heat the solution to 65°C under gentle agitation (150 rpm) to ensure complete dissolution.

Step 3: Anti-Solvent Addition & Seeding

  • Begin dropwise addition of Heptane (anti-solvent) at 65°C.

  • Self-Validating Check: Monitor the solution using an in-line turbidity probe (e.g., FBRM) or visual inspection. Stop Heptane addition the moment the solution exhibits a faint, persistent bluish haze (indicating the edge of the metastable zone).

  • Immediately add 1.5 wt% of pure 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide seed crystals. Hold the temperature at 65°C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 4: Controlled Cooling Ramp

  • Program the jacketed vessel to cool from 65°C to 5°C at a strict rate of 0.1°C/min .

  • Causality: This slow ramp ensures crystal growth outpaces secondary nucleation, keeping the supersaturation level below the spinodal decomposition curve, thereby preventing oiling out[3].

Step 5: Isolation

  • Filter the resulting suspension through a sintered glass funnel.

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).

  • Dry under vacuum at 45°C for 12 hours to yield the highly pure free base.

Process Visualizations

ImpurityPurge Crude Crude Reaction Mixture (Product + Impurities) pH Alkaline Wash (pH 9.5) 5% Na2CO3 Crude->pH AqPhase Aqueous Phase (Purges 4-chloro-2-nitrobenzoic acid) pH->AqPhase Ionized Acid OrgPhase Organic Phase (EtOAc) (Product + Neutral Impurities) pH->OrgPhase Free Base Cryst Anti-Solvent Crystallization (Heptane Addition + Seeding) OrgPhase->Cryst MotherLiq Mother Liquor (Purges Coupling Byproducts) Cryst->MotherLiq Soluble Impurities PureAPI Pure 4-chloro-N-[2-(morpholin-4-yl)ethyl] -2-nitrobenzamide Cryst->PureAPI Crystal Lattice

Impurity purge pathway leveraging pH-dependent solubility and anti-solvent crystallization.

LLPS_Avoidance Start Dissolution in EtOAc at 65°C AntiSolv Slow Heptane Addition (Reach Metastable Zone) Start->AntiSolv Seed Introduce Seed Crystals (1-2 wt%) AntiSolv->Seed Ideal Path LLPS WARNING: Rapid Cooling Causes Oiling Out (LLPS) AntiSolv->LLPS High Supersaturation Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Crystals High-Purity Crystals Cool->Crystals Amorphous Impure Amorphous Gum LLPS->Amorphous

Thermodynamic workflow to bypass the miscibility gap and prevent liquid-liquid phase separation.

References

  • Title: Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders (WO2017106607A1)
  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Thermodynamics and Equilibrium Solubility of Carbon Dioxide in Diglycolamine/Morpholine/Water Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Thermoanalytical Evidence of Metastable Molecular Defects in Form I of Benzamide Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Validation & Comparative

Benchmarking 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide in High-Throughput Screening: A Comparative Guide for MAO-A Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Monoamine oxidase A (MAO-A) is a mitochondrial flavoenzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibitors of MAO-A are critical in the pharmacological management of depressive disorders. Moclobemide (4-chloro-N-(2-morpholinoethyl)benzamide) is the clinical prototype of Reversible Inhibitors of MAO-A (RIMAs)[1][2].

The compound 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide (hereafter referred to as 2-Nitro-Moclobemide ) represents a targeted structural evolution of the moclobemide scaffold. The introduction of the strongly electron-withdrawing 2-nitro group to the benzamide ring alters the electronic landscape and steric bulk of the pharmacophore, driving distinct binding kinetics at the FAD-containing active site.

This guide provides a comprehensive benchmarking framework for evaluating 2-Nitro-Moclobemide against standard MAO inhibitors using modern High-Throughput Screening (HTS) platforms.

Mechanistic Pathway & Assay Principle

To accurately benchmark a novel MAO-A inhibitor, the screening assay must reliably capture the enzyme's catalytic turnover. MAO-A oxidizes amine substrates to generate an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In fluorometric HTS, this pathway is coupled to horseradish peroxidase (HRP) and a fluorogenic probe (Amplex Red)[3][4].

MAO_Pathway Substrate Neurotransmitters (e.g., Tyramine) MAOA MAO-A Enzyme (Mitochondrial) Substrate->MAOA Oxidation Products Aldehyde + NH3 MAOA->Products H2O2 H2O2 (Hydrogen Peroxide) MAOA->H2O2 Amplex Amplex Red + HRP H2O2->Amplex Coupled Rxn Resorufin Resorufin (Fluorescence 590nm) Amplex->Resorufin HRP Catalysis Inhibitor 2-Nitro-Moclobemide (RIMA) Inhibitor->MAOA Reversible Inhibition

Metabolic pathway of MAO-A substrate oxidation coupled with Amplex Red fluorogenic detection.

HTS Platform Selection: Fluorometric vs. Luminescent

When screening nitroaromatic compounds like 2-Nitro-Moclobemide, assay selection is critical. Nitro groups can occasionally act as redox cyclers or inner-filter quenchers, leading to false positives in fluorescence-based assays. Therefore, benchmarking requires comparing the standard fluorometric assay with an orthogonal luminescent approach.

FeatureAmplex Red Assay (Fluorometric)MAO-Glo Assay (Luminescent)
Detection Mechanism HRP-coupled conversion of 10-acetyl-3,7-dihydroxyphenoxazine to Resorufin[4].MAO converts a luciferin derivative, followed by luciferase glow reaction[5][6].
Read Type Continuous (Kinetic V₀ calculation)Endpoint (Glow luminescence, half-life > 5h)
Sensitivity High (Detects as little as 1.2 x 10⁻⁵ U/mL MAO)[3]Ultra-High (>100x more sensitive than fluorometric)[6]
Interference Risk Moderate (Nitroaromatics may quench fluorescence at 590nm)Low (Luciferase is highly resistant to optical quenching)
Best Used For Real-time kinetic profiling and reversibility studies.Orthogonal validation and ultra-high-throughput primary screening.

Scientific Insight: We recommend utilizing the Amplex Red assay for primary kinetic benchmarking to establish initial velocity (V₀), followed by the MAO-Glo assay as a self-validating orthogonal check to rule out optical interference from the 2-nitro moiety.

Experimental Protocol: Continuous Fluorometric Benchmarking

This protocol outlines the self-validating system for determining the IC₅₀ of 2-Nitro-Moclobemide using the Amplex Red methodology.

Step-by-Step Methodology

1. Reagent Preparation & Compound Plating

  • Action: Dispense 10 µL of 2-Nitro-Moclobemide (10-point dose-response, 0.1 nM to 100 µM) into a black, flat-bottom 384-well microplate. Include Moclobemide as a positive reversible control, Clorgyline as an irreversible control, and DMSO as a vehicle control.

  • Causality: Black plates prevent well-to-well optical crosstalk. The broad concentration range is necessary to capture the full sigmoidal dose-response curve for accurate IC₅₀ derivation.

2. Enzyme Pre-Incubation

  • Action: Add 20 µL of human recombinant MAO-A enzyme (diluted in 0.1 M potassium phosphate buffer, pH 7.4) to the compound wells. Incubate at room temperature for 15 minutes.

  • Causality: Critical Step. Because 2-Nitro-Moclobemide is a reversible inhibitor, pre-incubation allows the compound to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced. Skipping this step leads to artificially inflated IC₅₀ values.

3. Reaction Initiation

  • Action: Add 20 µL of a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM p-tyramine (a non-selective MAO substrate) to all wells to initiate the reaction[4].

  • Causality: p-tyramine is chosen over serotonin because it is efficiently processed by both MAO-A and MAO-B, allowing the same substrate mix to be used for selectivity counter-screening against MAO-B.

4. Kinetic Read & Data Analysis

  • Action: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation 530 nm / Emission 590 nm) continuously every 2 minutes for 30 minutes.

  • Causality: Measuring the initial linear velocity (V₀) of the reaction rather than a single endpoint ensures that the data reflects true Michaelis-Menten kinetics before substrate depletion or product inhibition occurs.

HTS_Workflow Plate 1. Compound Plating (384-well) PreInc 2. Enzyme Pre-incubation Plate->PreInc Substrate 3. Substrate/HRP Addition PreInc->Substrate Read 4. Kinetic Read (Ex 530/Em 590) Substrate->Read Analysis 5. IC50 & V0 Calculation Read->Analysis

High-throughput screening workflow for MAO-A inhibitor benchmarking.

Comparative Performance Data

To contextualize the performance of 2-Nitro-Moclobemide, it must be benchmarked against established reference standards. The table below summarizes representative HTS data comparing the novel analog against known MAO inhibitors[1][7].

CompoundTarget ProfileMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (A/B)Mechanism
Moclobemide Reference RIMA6.06> 1000> 165xReversible[1]
2-Nitro-Moclobemide Novel Analog1.25> 500> 400xReversible
Clorgyline MAO-A Control0.00545.0> 9000xIrreversible
Safinamide MAO-B Control> 10.00.09< 0.01xReversible

(Note: Data for 2-Nitro-Moclobemide represents expected benchmark profiling based on benzamide SAR optimization; Moclobemide, Clorgyline, and Safinamide values reflect established literature standards[1][7].)

Data Interpretation

The introduction of the 2-nitro group generally enhances the hydrogen-bonding network and dipole interactions within the MAO-A hydrophobic cavity. In comparative screening, if 2-Nitro-Moclobemide exhibits a lower IC₅₀ than the parent moclobemide (e.g., 1.25 µM vs 6.06 µM), it indicates superior target engagement. Furthermore, maintaining a high IC₅₀ for MAO-B ensures the compound retains the safety profile of a selective MAO-A inhibitor, avoiding the "cheese effect" (hypertensive crisis) associated with non-selective MAOIs.

References

  • APExBIO. "Moclobemide (Ro 111163) - Reversible MAO-A Inhibitor." APExBIO Technology. Available at:[1]

  • Selleckchem. "MAO-A Selective Inhibitors." Selleck Chemicals. Available at:[7]

  • Promega Corporation. "MAO-Glo™ Assay Technical Bulletin." Promega Resources. Available at:[5]

  • Promega Corporation. "MAO-Glo™ Assay Systems." Promega Products. Available at:[6]

  • Ding, E. et al. "A one-step fluorometric method for the continuous measurement of monoamine oxidase activity." PubMed (NIH). Available at:[3]

  • Thermo Fisher Scientific. "Amplex Red Monoamine Oxidase Assay Kit." Thermo Fisher Protocols. Available at:[4]

  • Dingemanse, J. et al. "Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor." PMC (NIH). Available at:[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Handling and PPE Protocols for 4-Chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Welcome to this advanced technical guide. As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rigid, one-size-fits-all checklists. Instead, it requires a deep mechanistic understanding of the molecules we handle. 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide is a highly functionalized compound often utilized in drug development. To handle it safely, we must deconstruct its structure and understand the specific physiological and environmental interactions of its three primary moieties: the nitroaromatic core, the chlorinated aromatic ring, and the morpholine group.

Hazard Profile & Mechanistic Causality

To engineer a self-validating safety protocol, we must first understand why this specific molecule is hazardous:

  • Nitroaromatic Core : Nitroaromatic compounds are highly lipophilic, allowing them to readily penetrate the dermal barrier[1]. Systemic absorption can lead to severe toxicity, including methemoglobinemia—a condition where the nitro group is reduced in vivo, subsequently oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+) and severely impairing oxygen transport. Furthermore, they are often classified as potential occupational carcinogens or reproductive hazards.

  • Chlorinated Aromatic Ring : Halogenated aromatic compounds pose significant environmental and health risks, including hepatotoxicity. Due to their chemical stability and persistence, they require strict regulatory oversight for disposal and cannot be processed by standard biological wastewater treatment[2].

  • Morpholine Moiety : Morpholine derivatives act as aggressive respiratory and dermal irritants. Concentrated morpholine can readily permeate the skin, and inhalation of its dust or vapor can cause severe mucous membrane damage and pulmonary edema[3].

Quantitative PPE Selection Matrix

Standard disposable nitrile gloves offer a false sense of security when handling complex organics like 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide. Permeation data for its constituent functional groups (e.g., morpholine and nitrobenzene) demonstrate that thin nitrile provides less than 10 minutes of breakthrough resistance[4]. Heavy-duty neoprene or specialized laminate gloves are required for sustained contact[5],[6].

PPE CategoryMaterial SpecificationBreakthrough Time (min)Protection Level / Rationale
Primary Gloves Heavy-Duty Neoprene (>0.5 mm)> 240 minHigh : Excellent resistance against morpholine and nitroaromatic permeation[5],[6].
Secondary Gloves Disposable Nitrile (>0.11 mm)< 10 minLow : Splash protection only. Must be discarded immediately upon contamination[7],[4].
Respiratory Half-face APR with OV/P100 cartridgesN/AAPF 10 : Protects against aerosolized powders and organic vapors during weighing[3].
Eye Protection Indirect Vented Chemical GogglesN/AANSI Z87.1+ : Prevents severe ocular irritation from morpholine-derivative dust[3].

Operational Workflow and Handling Methodologies

Workflow Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Weighing: Use Anti-Static Spatula & Tare Start->Weighing Transfer Transfer: Sealed Container to Reaction Weighing->Transfer Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->Reaction Decon Decontamination: Clean Tools & Dispose Waste Reaction->Decon

Operational workflow for handling highly hazardous nitroaromatic compounds.

Protocol 1: Safe Weighing and Transfer

Causality: Nitroaromatic powders are highly prone to static cling, increasing the risk of aerosolization and subsequent inhalation or dermal deposition.

  • Preparation : Verify the chemical fume hood has a face velocity of 80-100 fpm. Don double gloves (Neoprene over Nitrile) to ensure a robust permeation barrier[6].

  • Static Mitigation : Use an anti-static device (e.g., Zerostat gun) on the weighing boat and utilize a grounded stainless-steel spatula to prevent powder dispersion.

  • Weighing : Weigh the compound in a closed analytical balance. If weighing inside a fume hood, minimize sash height and drafts to prevent aerosolization of the fine powder.

  • Transfer : Transfer the pre-weighed solid into the reaction vessel while still inside the fume hood. Seal the vessel tightly before transporting it to other laboratory areas to prevent cross-contamination.

Protocol 2: Spill Response and Decontamination

Causality: Dry sweeping generates hazardous dust. Morpholine and nitroaromatic residues require organic solvents for dissolution, followed by aqueous surfactants to break down lipophilic traces[3],[8].

  • Isolation : Immediately evacuate the immediate area if a large powder spill occurs outside a fume hood.

  • Containment : Gently cover the powder with damp absorbent pads (using water or a dilute neutralizing solvent like ethanol) to suppress dust generation. Do NOT sweep dry powder.

  • Collection : Use non-sparking tools to scoop the absorbed material into a compatible hazardous waste container.

  • Surface Decontamination : Wash the area with a compatible solvent (e.g., isopropanol) to dissolve the compound, followed by a thorough wash with detergent and water to remove residual lipophilic traces.

Disposal Plan and Environmental Compliance

Due to the presence of both chlorinated aromatic and nitroaromatic functionalities, this compound is subject to strict environmental regulations[1],[9].

  • Sink/Sewer Prohibition : Under no circumstances should this compound, its solutions, or its reaction washings be discharged into the sanitary sewer. Chlorinated hydrocarbons are strictly forbidden from sink disposal[9].

  • Waste Segregation : Collect solid waste, contaminated weighing boats, and heavily soiled PPE in a dedicated, clearly labeled "Hazardous Solid Waste - Chlorinated/Nitroaromatics" high-density polyethylene (HDPE) container.

  • Liquid Waste : Halogenated and non-halogenated organic solvent waste must be strictly segregated. Ensure solutions containing this compound are disposed of in the "Halogenated Organic Waste" stream to comply with EPA thermal destruction (incineration) protocols[2].

References

  • Carl ROTH. "Morpholine - Safety Data Sheet." Carl ROTH. Available at: [Link]

  • Columbia University Research. "Chemical Resistance Guide." Columbia University. Available at: [Link]

  • MAPA Professional. "UltraNeo 450 - Chemical Protection : Neoprene." MAPA Professional. Available at: [Link]

  • NIOSH. "Dinitrotoluenes (DNT) (85-109)." Restored CDC. Available at: [Link]

  • Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics." EPA. Available at:[Link]

  • Environmental Protection Agency (EPA). "Land Disposal Restrictions for Newly Identified and Listed Hazardous Wastes." EPA. Available at:[Link]

  • Vanderbilt University. "Guide to Laboratory Sink/Sewer Disposal of Wastes." Vanderbilt University. Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." American Chemical Society. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.